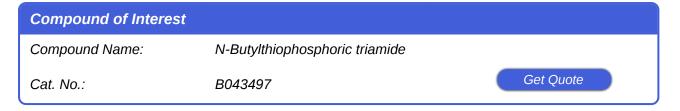


# Application Note: Quantification of N-Butylthiophosphoric Triamide (NBPT) by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

N-(n-butyl)thiophosphoric triamide (NBPT) is a widely used urease inhibitor in agricultural applications to reduce nitrogen loss from urea-based fertilizers.[1][2][3][4] Its presence and stability in various environmental and biological matrices are of significant interest. This document provides a detailed protocol for the sensitive and robust quantification of NBPT and its primary metabolite, N-(n-butyl) phosphoric triamide (NBPTo), using an ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method. The described method has been validated for milk samples and can be adapted for other matrices with appropriate sample preparation.[1][2][5][6]

# **Principle**

This method utilizes a one-step ultrafiltration extraction technique for sample preparation, followed by instrumental analysis using UHPLC-MS/MS.[2][5] The separation is achieved on a reversed-phase C18 column, and detection is performed on a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).[2] This approach offers high selectivity and sensitivity for the accurate quantification of NBPT and NBPTo.



# Experimental Protocols Sample Preparation (Milk Matrix)

This protocol is specifically for the extraction of NBPT and NBPTo from milk samples.[2]

#### Materials:

- Amicon® Ultra-4 Centrifugal filters (Ultracel®-3K, 3000 NMWL)
- · Refrigerated centrifuge
- Vortex mixer
- · Pipettes and appropriate tips

#### Procedure:

- Thaw frozen milk samples in a cold water bath for 15-20 minutes.
- Transfer the thawed milk into the Amicon® Ultra-4 Centrifugal filter tubes.
- Lightly screw-cap the tubes and let them stand for 10 minutes at 4 °C to activate the filters.
- Place the tubes in a refrigerated centrifuge.
- Centrifuge the samples according to the filter manufacturer's instructions to separate the ultrafiltrate.
- Collect the ultrafiltrate for direct injection into the UHPLC-MS/MS system.

# **UHPLC-MS/MS Instrumentation and Conditions**

#### Instrumentation:

- Ultra-High Performance Liquid Chromatography (UHPLC) system
- Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

#### **Chromatographic Conditions:**



Parameter	Condition	
Column	Non-endcapped silica-based HSS PFP/Fluoro-Phenyl Reversed Phase HPLC column, 3.5 µm, 4.6 mm x 150 mm[7]	
Mobile Phase A	Water with 0.1% formic acid and 5 mmol ammonium formate[7]	
Mobile Phase B	Methanol with 0.1% formic acid[7]	
Flow Rate	0.6 mL/min[7]	
Injection Volume	20 μL[7]	
Column Temperature	30 °C[7]	

| Run Time | 15 min[7] |

**Gradient Elution Program:** 

Time (min)	% Mobile Phase A	% Mobile Phase B	
0	90	10	
2	90	10	
7	5	95	
10	5	95	
10.1	90	10	

| 15 | 90 | 10 |

Mass Spectrometry Conditions:



Parameter	Condition
Ionization Mode	Electrospray Ionization (ESI), Positive[2] [7]
Gas Temperature	135 °C[7]
Gas Flow	12 L/min[7]

| Capillary Voltage | 4000 V[7] |

Multiple Reaction Monitoring (MRM) Transitions:

Compound	Precursor lon (m/z)	Product Ion (m/z)	Collision Energy (eV)	Note
NBPT	168	151	15	Qualifier[7]
NBPT	168	74	15	Quantifier[7]
NBPTo	151.90	134.90	-	Qualifier[2]

| NBPTo | 151.90 | 92.90 | - | Quantifier[2] |

Note: Collision energy for NBPTo was not specified in the provided search results but should be optimized for the specific instrument used.

# **Quantitative Data Summary**

The UHPLC-MS/MS method was validated according to SANTE/12682/2019 guidelines.[1][2] [5][6] The following tables summarize the key quantitative performance parameters.

Table 1: Method Validation Parameters



Parameter	Result
Linearity	Satisfied acceptance criteria
Limit of Quantitation (LOQ)	0.0020 mg kg <sup>-1</sup> [1][2][5][6]
Recoveries	74% to 114%[2][5][6]
Matrix Effect	Satisfied acceptance criteria
Specificity	Satisfied acceptance criteria
Robustness	Satisfied acceptance criteria

#### Table 2: Trueness and Precision

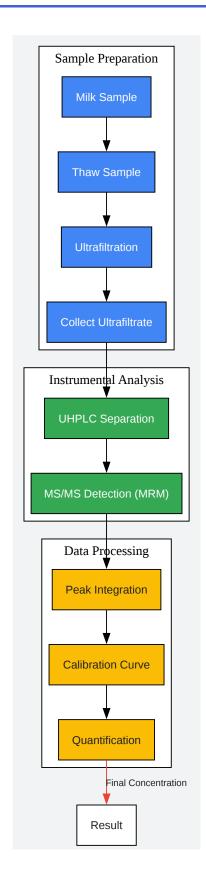
Concentration Level	Trueness (%)	Precision (RSD %)
Low (0.0020 mg kg <sup>-1</sup> )	99 to 104	1 to 10
High (0.0250 mg kg <sup>-1</sup> )	99 to 104	1 to 10

#### Table 3: Analyte Stability

Matrix	Storage Temperature	Duration	Stability
Raw and Pasteurized Milk	-80 °C	4 weeks	Stable[1][2][5][6]
Raw and Pasteurized Milk (pH 8.5-9.0)	-20 °C and -80 °C	4 weeks	Stable[1][2]

# **Visualizations**





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Caption: Experimental workflow for NBPT quantification.



# **Discussion**

The described UHPLC-MS/MS method provides a rapid, robust, and sensitive approach for the quantification of NBPT and its metabolite NBPTo.[2][5][6] The one-step ultrafiltration sample preparation is efficient and minimizes solvent usage.[2][5] The method has been thoroughly validated in a milk matrix, demonstrating excellent performance in terms of linearity, accuracy, precision, and sensitivity.[1][2][5][6]

For researchers working with other matrices such as fertilizers, soil, or water, the core chromatographic and mass spectrometric conditions can serve as a strong starting point. However, the sample preparation protocol will require modification and validation to ensure efficient extraction and removal of matrix interferences. For instance, fertilizer samples may require an initial dissolution step in an appropriate solvent, followed by filtration and dilution to fall within the calibration range.[7]

# Conclusion

This application note details a validated HPLC-MS/MS method for the quantification of **N-Butylthiophosphoric triamide**. The provided protocols and performance data offer a comprehensive guide for researchers in various fields. The methodology is well-suited for residue analysis, environmental monitoring, and other applications requiring the precise measurement of NBPT.

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